molecular formula C6H4INO B1323148 5-Iodo-pyridine-3-carbaldehyde CAS No. 879326-76-8

5-Iodo-pyridine-3-carbaldehyde

Cat. No.: B1323148
CAS No.: 879326-76-8
M. Wt: 233.01 g/mol
InChI Key: IGCFPWASPXMWNO-UHFFFAOYSA-N
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Description

5-Iodo-pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C6H4INO and its molecular weight is 233.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

5-Iodo-pyridine-3-carbaldehyde and its derivatives have been widely used in various chemical synthesis processes. For example, Vilkauskaitė et al. (2011) demonstrated its use in Sonogashira-type cross-coupling reactions to produce pyrazolo[4,3-c]pyridines, a class of compounds known for their potential applications in pharmaceuticals and materials science (Vilkauskaitė, Šačkus, & Holzer, 2011).

Catalysis and Reaction Mechanisms

The compound's role in catalysis and reaction mechanisms is also significant. For instance, Reddy et al. (2020) utilized similar compounds in the synthesis of β-benzyl-substituted heterocyclic carbaldehydes, which further underscores the versatility of these compounds in chemical synthesis (Reddy, Shaikh, & Bhat, 2020).

Interaction with Metal Complexes

Gómez-Saiz et al. (2003) explored the interaction of similar compounds with copper(II), indicating their potential in creating new metal-organic frameworks and complexes, which can be useful in various fields including catalysis and materials science (Gómez-Saiz et al., 2003).

Analytical Applications

The analytical applications of this compound derivatives have been explored in various studies. For example, Popova et al. (2004) conducted an in situ FTIR study to understand the interaction of pyridine-3-carbaldehyde with catalyst surfaces, which is critical in understanding catalytic processes at the molecular level (Popova, Chesalov, & Andrushkevich, 2004).

Asymmetric Synthesis

Fluorescence Studies

Patil et al. (2010) studied the photophysical properties of heterocyclic orthoaminoaldehyde derivatives, including 5-pyridin-3-carbaldehyde, highlighting their potential in fluorescence-based applications (Patil, Shelar, Rote, Toche, & Jachak, 2010).

Safety and Hazards

  • Flash Point : Not applicable .

Properties

IUPAC Name

5-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO/c7-6-1-5(4-9)2-8-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCFPWASPXMWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634079
Record name 5-Iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879326-76-8
Record name 5-Iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-pyridine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 5-Iodo-pyridine-3-carbaldehyde thiosemicarbazone and how was it confirmed?

A1: this compound thiosemicarbazone (compound 7) is a thiosemicarbazone derivative synthesized by reacting this compound with thiosemicarbazide []. The structure was characterized using various spectroscopic techniques including ESI-Mass, UV-Vis, IR, and NMR (1H, 13C) spectroscopy. Additionally, single crystal X-ray diffraction confirmed the molecular structure of 7. This data showed that the compound exists in the E conformation about the N2-N3 bond both in solid state and in solution [].

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